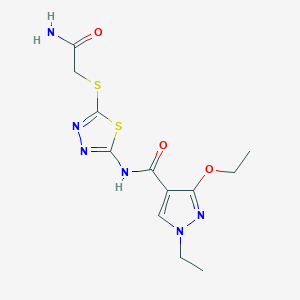![molecular formula C23H24BrN3O4 B2990709 Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-00-0](/img/structure/B2990709.png)
Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural features, including a bromo group, a hydroxyphenyl group, a spiro configuration, a benzo[e]pyrazolo[1,5-c][1,3]oxazine ring, a piperidine ring, and an ethyl carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings, including a spiro configuration (where two rings share a single atom) and a benzo[e]pyrazolo[1,5-c][1,3]oxazine ring . The presence of the bromo, hydroxyphenyl, and ethyl carboxylate groups would also contribute to the complexity of the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromo group could be replaced in a substitution reaction, the hydroxyphenyl group could participate in acid-base reactions, and the ethyl carboxylate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo group could increase its density and boiling point compared to similar compounds without a bromo group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Kim Huard et al. reported the synthesis of spiropiperidine-based acetyl-CoA carboxylase inhibitors. This work outlines a streamlined synthetic route starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, leading to the synthesis of pyrazolo-fused spirolactams. This method highlights the utility of these compounds in drug synthesis and design (Huard et al., 2012).
Novel Spiropiperidines as Sigma-Receptor Ligands
C. Maier and B. Wünsch synthesized a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], demonstrating high affinity for σ1- and σ2-receptors. This study showcases the application of spiropiperidine derivatives in developing potential therapeutic agents targeting sigma receptors (Maier & Wünsch, 2002).
Cyclization of [N‐(Diarylmethyleneamino)carbonimidoyl]ketenes
N. Lisowskaya et al. explored a new cyclization mode leading to the synthesis of 9H‐Pyrazolo[3,2‐b][1,3]benzoxazines. Their work provides insights into the synthetic pathways that could be applied to the compound of interest, showing the versatility of these chemical structures in synthesizing complex heterocyclic compounds (Lisowskaya et al., 2006).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]
Research by Victor J. Bauer et al. led to the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], aimed at exploring potential central nervous system (CNS) agents. This underscores the importance of such spiro compounds in developing new pharmaceuticals with potential CNS activity (Bauer et al., 1976).
Anticancer and Immunomodulatory Activities
A study by H. Abdel‐Aziz et al. on novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, related in structure to the compound of interest, showed significant immunomodulatory and anticancer activities. This suggests potential therapeutic applications of such compounds in cancer treatment and immune system modulation (Abdel‐Aziz et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 9-bromo-2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O4/c1-2-30-22(29)26-11-9-23(10-12-26)27-19(17-13-15(24)7-8-21(17)31-23)14-18(25-27)16-5-3-4-6-20(16)28/h3-8,13,19,28H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDVRSUNFDPDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)



![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)




![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)
![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)
![2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990646.png)
![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)